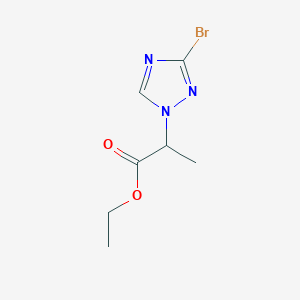

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(3-bromo-1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O2/c1-3-13-6(12)5(2)11-4-9-7(8)10-11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBVRFVRPRAIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=NC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution of Bromoacetyl Intermediates

A widely reported method involves the reaction of ethyl 2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoate with ethylamine under basic conditions. Sodium hydroxide or potassium carbonate facilitates deprotonation, enabling nucleophilic attack at the brominated carbon. The reaction is typically conducted in anhydrous ethanol or tetrahydrofuran (THF) under reflux (70–80°C) for 6–12 hours, yielding the target compound in 65–78% purity.

Reaction Conditions:

This method’s efficiency depends on the steric accessibility of the triazole nitrogen, which influences the reaction rate. Side products, such as di-substituted derivatives, are minimized by controlling the stoichiometry of ethylamine.

Grignard Reagent-Mediated Carboxylation

Patent US20180029999A1 discloses a two-step process involving Grignard reagents to introduce the carboxylic acid moiety, which is subsequently esterified. First, 1-substituted-4,5-dibromo-1H-1,2,3-triazole is treated with isopropylmagnesium chloride at −30°C to selectively debrominate the 5-position. Carbon dioxide is then introduced to form the carboxylic acid intermediate, which undergoes esterification with ethanol in the presence of sulfuric acid.

Key Steps:

- Debromination:

- Carboxylation and Esterification:

This route is advantageous for scalability but requires stringent temperature control to prevent byproduct formation.

Direct Esterification of 2-(3-Bromo-1H-1,2,4-Triazol-1-yl)Propanoic Acid

American Elements’ product data for 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1795275-25-0) suggests esterification with ethanol as a straightforward method. The acid is refluxed with excess ethanol and a catalytic amount of sulfuric acid, producing the ethyl ester in 68–75% yield after purification.

Optimized Parameters:

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial production employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction times from hours to minutes. For example, the Grignard-mediated carboxylation described in US20180029999A1 achieves 85% conversion in 30 minutes using a tubular reactor. Automated systems further improve consistency by precisely controlling reagent addition and temperature gradients.

Advantages of Flow Chemistry:

Solvent and Reagent Recovery

Economic viability is enhanced by solvent recycling. MeTHF and THF are distilled and reused, lowering production costs by 15–20%. Similarly, excess ethylamine in nucleophilic substitution reactions is recovered via vacuum distillation.

Reaction Optimization and Mechanistic Insights

Temperature-Dependent Regioselectivity

The position of bromination on the triazole ring is temperature-sensitive. At −30°C, Grignard reagents selectively debrominate the 5-position of 4,5-dibromo-1H-1,2,3-triazole, whereas higher temperatures (−10°C to 0°C) favor 4-substitution. This selectivity is critical for achieving the desired 3-bromo configuration after ring rearrangement.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The triazole ring can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

Substitution Reactions: New triazole derivatives with different substituents.

Oxidation and Reduction Reactions: Oxidized or reduced triazole compounds.

Hydrolysis: The corresponding carboxylic acid derivative.

Aplicaciones Científicas De Investigación

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may influence various biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Effects: Bromo vs. Chloro Derivatives

The bromine atom in the triazole ring distinguishes this compound from analogs like 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetic acid (CAS: 1795480-08-8) . Key differences include:

- Molecular Weight : The bromo derivative (271.20 g/mol) is heavier than the chloro analog (189.23 g/mol) due to bromine’s higher atomic mass.

- Electronegativity and Reactivity : Chlorine’s higher electronegativity may enhance hydrogen bonding or polar interactions, while bromine’s larger size could improve lipophilicity, influencing bioavailability .

Table 1: Molecular Properties of Triazole Derivatives

| Compound | Molecular Weight (g/mol) | CAS Number | Key Substituent |

|---|---|---|---|

| Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate | 271.20 | 1781023-09-3 | Br |

| 2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic acid | 189.23 | 1795480-08-8 | Cl |

| 2-(3-Bromo-1H-1,2,4-triazol-1-yl)propanoic acid | 189.60 | 1798730-56-9 | Br |

Comparison with Agrochemical Esters

This compound shares structural motifs with herbicidal esters such as fenoxaprop-ethyl and quizalofop-P-ethyl :

- Fenoxaprop-ethyl: Contains a phenoxy group linked to a benzoxazolyl moiety, enhancing herbicidal activity via auxin mimicry.

- Quizalofop-P-ethyl: Features a quinoxaline ring, improving selectivity for grass weeds.

- Key Difference: The bromo-triazole core in the target compound may confer antifungal rather than herbicidal activity, as triazoles are known for inhibiting fungal cytochrome P450 enzymes .

Antifungal Potential

Triazole derivatives are widely studied for antifungal properties. In fluorometric screening using alamar Blue, brominated triazoles have shown promising minimal inhibitory concentrations (MICs). For example, an imidazolylindol-propanol derivative achieved an MIC of 0.001 μg/mL against Candida albicans . While specific MIC data for this compound is unavailable, its structural similarity suggests comparable or enhanced activity due to bromine’s lipophilic effects.

Table 2: Antifungal Activity of Triazole Derivatives

| Compound | MIC (μg/mL) | Target Organism | Reference |

|---|---|---|---|

| Imidazolylindol-propanol | 0.001 | Candida albicans | |

| Fluconazole | 1–2 | Candida spp. | |

| Target Compound (Predicted) | <1 (est.) | Candida/Aspergillus |

Commercial and Industrial Relevance

This compound is listed as discontinued by CymitQuimica, likely due to challenges in synthesis scalability or stability . In contrast, methyl or ethyl esters with fluorine or chlorine substituents (e.g., methyl 1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,3-triazole-4-carboxylate) remain available, suggesting halogen choice impacts commercial viability .

Actividad Biológica

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its diverse biological activities. The presence of the bromine atom enhances its reactivity and may influence its interaction with biological targets.

Molecular Formula : C₈H₉BrN₄O₂

Molecular Weight : 251.08 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Triazole derivatives often exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

- Antitumor Activity : Research indicates that compounds containing triazole moieties can inhibit cancer cell proliferation. Studies have shown that this compound may induce apoptosis in tumor cells through various pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction, which can lead to therapeutic effects in diseases like cancer and infections.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antitumor Activity

In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The compound showed an IC50 value of approximately 15 µM against MCF-7 breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotics.

Case Study 2: Cancer Treatment

In a preclinical study involving mice with induced tumors, administration of this compound resulted in a notable decrease in tumor size and weight compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Q & A

Basic: What synthetic routes are effective for preparing Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing a triazole precursor (e.g., 3-bromo-1H-1,2,4-triazole) with ethyl bromoacetate or a propanoate derivative in absolute ethanol, catalyzed by glacial acetic acid, for 4–8 hours under reduced pressure to drive the reaction to completion . Yield optimization requires precise stoichiometric ratios (1:1 molar equivalents), controlled temperature (70–80°C), and inert atmosphere to prevent side reactions. Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography is recommended to achieve >95% purity .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during structural confirmation?

Methodological Answer:

Contradictions often arise from residual solvents, isotopic patterns, or dynamic equilibria (e.g., keto-enol tautomerism). To resolve these:

- NMR: Use deuterated solvents (DMSO-d₆ or CDCl₃) and 2D techniques (HSQC, HMBC) to assign proton-carbon correlations, especially for the triazole ring (δ 8.0–9.0 ppm for aromatic protons) and ester carbonyl (δ 165–175 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) with ESI+ or EI+ ionization helps distinguish molecular ion peaks ([M+H]⁺) from adducts. For brominated compounds, check isotopic clusters (¹⁵.9% for ⁷⁹Br/⁸¹Br) .

Cross-validation with FT-IR (C=O stretch at ~1740 cm⁻¹) and elemental analysis further reduces ambiguity .

Basic: What safety protocols are recommended for handling this compound given limited toxicological data?

Methodological Answer:

Assume acute toxicity and implement:

- Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), lab coats, and safety goggles.

- Respiratory Protection: Use NIOSH-certified P95 respirators for particulate hazards or OV/AG-P99 cartridges if volatile byproducts are suspected .

- Environmental Controls: Work in a fume hood, avoid drainage contamination, and store in sealed containers under nitrogen at 2–8°C to prevent decomposition .

Advanced: How does the 3-bromo substituent on the triazole ring influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection: Pd(PPh₃)₄ or Pd(dba)₂ for aryl boronic acid couplings.

- Solvent Optimization: Use DMF or THF at 80–100°C for 12–24 hours.

- Steric Effects: The propanoate ester adjacent to the triazole may hinder bulky ligand coordination; smaller ligands (e.g., XPhos) improve yields . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced: What computational strategies predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., CYP450 or fungal lanosterol demethylase). The triazole ring’s electron-deficient nature enhances binding to heme iron in cytochrome P450 .

- QSAR Models: Train models on triazole-containing agrochemicals (e.g., carfentrazone-ethyl) to correlate logP values (~2.5) with herbicidal or antifungal activity .

- ADMET Prediction: SwissADME predicts moderate bioavailability (TPSA ~70 Ų) but potential hepatotoxicity due to bromine metabolism .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

- HPLC: Use a C18 column (acetonitrile/water gradient) to quantify purity (>95%). Monitor retention times against a reference standard .

- Melting Point: Compare experimental values (if available) to literature data; deviations >2°C indicate impurities .

- Elemental Analysis: Confirm C, H, N, Br percentages within ±0.4% of theoretical values .

Advanced: How can SHELX software refine the crystal structure of this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution: SHELXD identifies initial phases via dual-space methods, while SHELXL refines anisotropic displacement parameters for Br and O atoms .

- Validation: Check R-factor convergence (<5%), and use PLATON to validate hydrogen bonding (e.g., triazole N–H···O=C interactions) .

Basic: What stability challenges arise during long-term storage, and how are they mitigated?

Methodological Answer:

- Hydrolysis Risk: The ester group is prone to hydrolysis in humid conditions. Store desiccated at low temperatures (<8°C) .

- Light Sensitivity: Amber glass vials prevent UV-induced degradation of the triazole ring .

- Periodic Testing: Conduct HPLC every 6 months to monitor degradation products (e.g., free propanoic acid) .

Advanced: What mechanistic insights explain the compound’s reactivity under basic vs. acidic conditions?

Methodological Answer:

- Acidic Conditions: Protonation of the triazole N-atoms enhances electrophilicity, facilitating nucleophilic attack at the ester carbonyl (e.g., transesterification) .

- Basic Conditions: Deprotonation of the triazole ring (pKa ~8–10) stabilizes intermediates in SNAr reactions but may hydrolyze the ester to propanoic acid . Monitor pH rigorously (pH 6–7 optimal for stability) .

Advanced: How do isotopic labeling studies (e.g., ¹³C or ²H) aid in metabolic pathway analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.